N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-methylquinoline-3-carboxamide
Overview
Description
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-methylquinoline-3-carboxamide is a synthetic compound that features a unique structure combining an indole and quinoline moiety. The indole nucleus is known for its presence in various bioactive compounds, while the quinoline ring is a common scaffold in medicinal chemistry. This compound is of interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-methylquinoline-3-carboxamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.
Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the 5-position.
Coupling with Quinoline Derivative: The brominated indole is coupled with a quinoline derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the coupled product with an appropriate amine or amide source.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-methylquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the imine group to an amine.
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups at the bromo position.
Scientific Research Applications
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-methylquinoline-3-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-methylquinoline-3-carboxamide involves its interaction with specific molecular targets. The indole and quinoline moieties may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole nucleus and exhibit various biological activities.
Quinoline Derivatives: Compounds like quinine and chloroquine are well-known quinoline derivatives with antimalarial properties.
Uniqueness
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-methylquinoline-3-carboxamide is unique due to its combination of indole and quinoline moieties, which may confer distinct biological activities and chemical reactivity. This dual functionality makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-methylquinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O2/c1-10-13(8-11-4-2-3-5-15(11)21-10)18(25)24-23-17-14-9-12(20)6-7-16(14)22-19(17)26/h2-9,22,26H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXGCLDAZJCBDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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